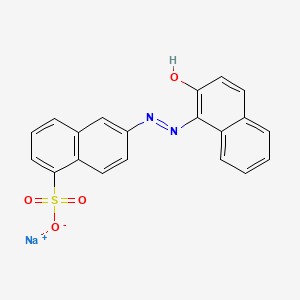Silk Scarlet
CAS No.: 8003-59-6
Cat. No.: VC2979945
Molecular Formula: C20H13N2NaO4S
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 8003-59-6 |
|---|---|
| Molecular Formula | C20H13N2NaO4S |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | sodium;6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
| Standard InChI | InChI=1S/C20H14N2O4S.Na/c23-18-11-8-13-4-1-2-6-17(13)20(18)22-21-15-9-10-16-14(12-15)5-3-7-19(16)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1 |
| Standard InChI Key | GETWKXDZCSCODM-UHFFFAOYSA-M |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])O.[Na+] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])O.[Na+] |
Introduction
Chemical Identity and Structure
Silk Scarlet (Acid Red 9) is characterized by its monoazo structure connecting naphthalene rings. The molecular arrangement includes a hydroxyl group and a sulfonic acid sodium salt, which provide its acid-binding properties and partial water solubility.
Chemical Identifiers
| Property | Value |
|---|---|
| Common Name | Silk Scarlet |
| Color Index Name | Acid Red 9 |
| Color Index Number | 15635 |
| CAS Registry Number | 8003-59-6 |
| Molecular Formula | C20H13N2NaO4S |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | sodium 6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
| Dye Class | Monoazo |
| Charge | -1 |
The IUPAC name for Silk Scarlet is sodium 6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, though it can also exist in a tautomeric form represented as sodium 6-[(2Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]naphthalene-1-sulfonate (the keto form) . The InChI representation is InChI=1S/C20H14N2O4S.Na/c23-18-11-8-13-4-1-2-6-17(13)20(18)22-21-15-9-10-16-14(12-15)5-3-7-19(16)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1 .
Structural Characteristics
The structure of Silk Scarlet features an azo linkage (-N=N-) between a 2-hydroxynaphthalen-1-yl group and a naphthalene-1-sulfonic acid sodium salt component. This configuration is responsible for its chromophoric properties and its ability to form ionic bonds with protein fibers under acidic conditions .
It should be noted that commercial Silk Scarlet may contain a mixture of isomers, as it can be synthesized from both 6-aminonaphthalene-1-sulfonic acid and 7-aminonaphthalene-1-sulfonic acid . This variation in starting materials can result in slight differences in properties between commercial sources.
Physical and Spectral Properties
Silk Scarlet exhibits characteristic physical properties that influence its application methods and performance in dyeing processes.
Physical Properties
The physical state of Silk Scarlet is typically a powder ranging from light yellow to amber or from red to dark green, depending on the specific manufacturing process and purity . When dissolved in water, it produces a characteristic yellow-red solution, with better solubility in hot water than in cold water .
Spectral Properties
The spectroscopic characteristics of Silk Scarlet provide essential information for identification and quality assessment:
| Property | Value |
|---|---|
| Lambda max (λmax) in H2O | 492.0 to 496.0 nm |
| Absorbance (E1%1cm) | Minimum 400 (H2O, at λmax) |
The maximum absorption wavelength of 492-496 nm corresponds to the red-orange region of the visible spectrum, explaining the dye's characteristic color. This spectral profile is important for quality control in commercial production and application .
Manufacturing Methods
Synthesis Pathway
The industrial production of Silk Scarlet involves a diazo coupling reaction, which is characteristic of azo dye synthesis. According to documented manufacturing methods, the process includes:
-
Diazotization of 6-aminonaphthalene-1-sulfonic acid and/or 7-aminonaphthalene-1-sulfonic acid
The reaction follows the general scheme:
-
Preparation of diazonium salt: ArNH2 + NaNO2 + HCl → ArN2+ Cl- + H2O
-
Coupling reaction: ArN2+ + Ar'OH → ArN=NAr'OH + H+
Commercial production often results in a mixture containing both the 6- and 7-substituted derivatives, which may be marketed together as Silk Scarlet .
Quality Parameters
Quality control in Silk Scarlet production typically assesses the following parameters:
These specifications ensure consistent performance in dyeing applications and are essential for quality assurance in commercial production .
Applications
Textile Dyeing
The primary application of Silk Scarlet is in the dyeing of protein fibers, particularly wool and silk, from which it derives its commercial name. The dyeing mechanism involves ionic interactions between the dye's sulfonate group and the protonated amino groups in protein fibers under acidic conditions .
Silk Scarlet is used for producing red to scarlet shades on:
-
Wool fabrics and yarns
-
Silk textiles and garments
-
Polyamide fibers and blends
The dyeing process typically involves preparing an acidic bath (pH 4-5), adding the dye, gradually raising the temperature to near-boiling, and maintaining these conditions for the appropriate duration to achieve the desired color depth and evenness .
Other Applications
Beyond textile applications, Silk Scarlet has found utility in various fields:
-
Coloration of paper products
-
Dyeing of leather materials
-
Cosmetic and pharmaceutical coloration
These diverse applications demonstrate the versatility of Silk Scarlet beyond its traditional use in textile dyeing .
Performance Characteristics
Chemical Behavior
Silk Scarlet exhibits characteristic behavior under various chemical conditions:
-
In strong sulfuric acid: Appears red
-
When diluted: Transforms to brown
-
In aqueous solution with hydrochloric acid: Forms brown precipitation
These chemical responses can serve as identification tests and provide insights into the dye's stability under different conditions .
| Supplier | Trade Name |
|---|---|
| Mitsui Toatsu Chemicals Ltd | Mitsui Silk Scarlet |
| Sumitomo Chemical Co. Ltd | Silk Scarlet |
| TCI | Acid Red 9/Silk Scarlet |
| VWR/Avantor | Acid Red 9/Silk Scarlet |
The dye is typically supplied in powder form, packaged in containers designed to protect it from light and moisture, which can potentially degrade the product .
Distinction from Related Compounds
It is important to distinguish Silk Scarlet (Acid Red 9) from several similarly named or related compounds:
These distinctions are crucial for correct identification, application, and safety management of these compounds in industrial and research settings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume